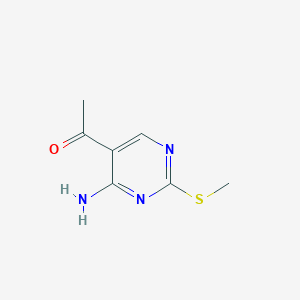![molecular formula C18H18F3NO3S B2631683 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide CAS No. 2309344-28-1](/img/structure/B2631683.png)
2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is a complex organic compound characterized by the presence of trifluoromethoxy and benzamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide typically involves multiple steps. One common approach starts with the preparation of 2,4,5-trifluoro-3-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride . The acid chloride is then reacted with an appropriate amine, such as N-[(oxan-4-yl)(thiophen-2-yl)methyl]amine, under controlled conditions to yield the final benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 2,4,5-trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trifluoro-3-methoxybenzoic acid: A precursor in the synthesis of the target compound.
2,4,5-Trifluoro-3-methoxybenzoyl chloride: An intermediate used in the synthesis.
Other trifluoromethoxy-substituted benzamides: Compounds with similar structural motifs but different substituents.
Uniqueness
2,4,5-Trifluoro-3-methoxy-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances stability and lipophilicity, while the benzamide moiety provides a versatile platform for further functionalization .
Eigenschaften
IUPAC Name |
2,4,5-trifluoro-3-methoxy-N-[oxan-4-yl(thiophen-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c1-24-17-14(20)11(9-12(19)15(17)21)18(23)22-16(13-3-2-8-26-13)10-4-6-25-7-5-10/h2-3,8-10,16H,4-7H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOQCJPNMGCEHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)NC(C2CCOCC2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B2631600.png)
![N-Methyl-N-[2-(4-methyl-4-phenylazepan-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2631601.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2631602.png)
![N-[4-Methoxy-3-(2-oxopyrrolidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2631604.png)
![3-chloro-4-fluoro-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2631606.png)
![[(1R*,4R*)-4-Aminocyclohexyl]-2-bromobenzamide hydrochloride](/img/structure/B2631607.png)




![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-chloro-2-methoxybenzoate](/img/structure/B2631612.png)
![2-Chloro-N-[(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-4-yl)methyl]acetamide](/img/structure/B2631615.png)


